molecular formula C14H29ClO2Sn B1627170 Tributyltin chloroacetate CAS No. 5847-52-9

Tributyltin chloroacetate

Cat. No.: B1627170
CAS No.: 5847-52-9
M. Wt: 383.5 g/mol
InChI Key: VULBAORKCQWGGB-UHFFFAOYSA-M
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Description

Tributyltin chloroacetate is an organotin compound that has been widely studied for its various applications and effects. Organotin compounds, including this compound, are known for their use in industrial and agricultural settings, particularly as biocides and antifouling agents. This compound is a derivative of tributyltin, which has been recognized for its endocrine-disrupting properties and its impact on marine life .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin chloroacetate can be synthesized through the reaction of tributyltin chloride with chloroacetic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyltin chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyltin chloroacetate has been extensively studied for its applications in various fields:

Mechanism of Action

Tributyltin chloroacetate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . Additionally, tributyltin compounds can induce oxidative stress and damage cellular components, contributing to their toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyltin chloroacetate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its chloroacetate group provides additional reactivity compared to other tributyltin compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

tributylstannyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H3ClO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBAORKCQWGGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207162
Record name Stannane, (chloroacetoxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5847-52-9
Record name Tributyltin chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin chloroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, (chloroacetoxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin chloroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9VK7ME4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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